molecular formula C6H6N4O B1216822 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol CAS No. 2503-56-2

5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Cat. No. B1216822
CAS RN: 2503-56-2
M. Wt: 150.14 g/mol
InChI Key: INVVMIXYILXINW-UHFFFAOYSA-N
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Description

Synthesis Analysis

5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol and its derivatives are typically synthesized through multi-component condensation reactions. A notable example involves the three-component reactions of 1H-1,2,4-triazol-3-amine with aromatic aldehydes and acetone in the presence of TsOH, yielding various 5-Aryl-7-methyl derivatives with significant yields (Komykhov et al., 2017). Another approach for synthesizing derivatives involves condensation reactions of 3-amino-1,2,4-triazole with 4-hydroxy-6-methyl-pyran-2-one, leading to the formation of structurally unique compounds (Lahmidi et al., 2019).

Molecular Structure Analysis

The molecular structure of these compounds has been extensively characterized by X-ray crystallography and spectroscopic techniques. Studies on ethyl 2-(4-vinylbenzyl)-2-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-(4-vinylphenyl)propanoate revealed detailed insights into their crystal structure and provided evidence for the versatility of triazolopyrimidines in forming diverse molecular architectures (Lahmidi et al., 2019).

Chemical Reactions and Properties

The reactivity of 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol derivatives towards various reagents highlights their chemical versatility. For instance, their reactivity with alkyl iodides and dialkyl sulfate leads to N-alkylated products, demonstrating the potential for further functionalization (Makisumi, 1963).

Scientific Research Applications

Synthesis and Chemical Transformations

  • 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol and its derivatives are synthesized through various chemical reactions, offering insights into the versatile synthetic routes and chemical properties of these compounds. For example, 5,5,7-Trimethyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-7-ol was synthesized by cyclocondensation of 3-amino-1,2,4-triazole with 4-methylpent-3-en-2-one (Zemlyanaya et al., 2018).

Antimicrobial and Antifungal Activities

  • Certain derivatives of 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol demonstrate antimicrobial and antifungal activities. For instance, compounds synthesized from three-component reactions of 1H-1,2,4-triazol-3-amine with aromatic aldehydes and acetone showed in vitro antimicrobial and antifungal properties (Komykhov et al., 2017).

Antibacterial Activity

  • A novel derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring demonstrated antibacterial activity against Gram-positive and Gram-negative microbial strains, such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa (Lahmidi et al., 2019).

Analgesic Activity

  • Research into the analgesic effects of 5-methyl-3-aryl[1,2,4]triazolo[4,3-a]pyrimidin-7-ol derivatives revealed a significant analgesic activity in in vivo models. One particular compound exceeded the effect of the reference drug ketorolac (Ogorodnik et al., 2018).

Antiviral Applications

  • 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, an intermediate product in the synthesis of an antiviral drug, was obtained through a novel method using supercritical carbon dioxide (Baklykov et al., 2019).

Diverse Biological Activities

  • The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) class, including 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol, exhibits a range of biological activities, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties. These compounds are significant in both agriculture and medicinal chemistry (Pinheiro et al., 2020).

Future Directions

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold has found numerous applications in medicinal chemistry . Due to the structural similarities of the TP heterocycle with the purine ring, different studies have investigated TP derivatives as possible isosteric replacements for purines . This suggests potential future directions for the study and application of “5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol” and similar compounds.

properties

IUPAC Name

5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H6N4O/c1-4-2-5(11)10-6(9-4)7-3-8-10/h2-3H,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INVVMIXYILXINW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8051918, DTXSID2074035
Record name 5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
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Record name [1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 5-methyl-
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Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

CAS RN

2503-56-2, 35523-67-2
Record name (1,2,4)Triazolo(1,5-a)pyrimidin-7-ol, 5-methyl-
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Record name 5-Methyl-(1,2,4)triazolo(1,5-a)pyrimidin-7(1H)-one
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Record name [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-
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Record name 5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
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Record name 5-methyl-s-triazolo[1,5-a]pyrimidin-7-ol
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Record name 5-METHYL-(1,2,4)TRIAZOLO(1,5-A)PYRIMIDIN-7(1H)-ONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
EJ Dirks, JG Haasnoot, AJ Kinneging… - Inorganic …, 1987 - ACS Publications
Coordination compounds of 5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol. Structures, spectra, and unusual magnetic properties of Page 1 1902 Inorg. Chem. 1987, 26, 1902-1906 of the solutions …
Number of citations: 41 pubs.acs.org
MHB Bol, EJ Dirks, JG Haasnoot, J Reedijk - Inorganica chimica acta, 1991 - Elsevier
The synthesis and spectroscopic and magnetic properties of a series of polynuclear metal coordination compounds are described. The compounds have the general formula MX 2 (mtpH…
Number of citations: 7 www.sciencedirect.com
MS Ağirtaş, MY Öndeş, S Özdemir… - Inorganic and Nano …, 2017 - Taylor & Francis
The aim of the present study is to perform synthesis of novel metallophthalocyanines (pcs) with high solubility. The synthesis and characterization of 5-methyl-[1, 2, 4] triazolo [1, 5-a] …
Number of citations: 6 www.tandfonline.com
SR Merugu, S Cherukupalli… - Chemistry & …, 2022 - Wiley Online Library
[1,2,4]Triazolo[1,5‐a]pyrimidine is an important heterocyclic scaffold known to have a wide range of pharmacological activities such as anticancer, antimicrobial, anti‐tubercular, CB 2 …
Number of citations: 1 onlinelibrary.wiley.com
M Loubidi, A Moutardier, JF Campos… - Tetrahedron …, 2018 - Elsevier
A rapid and efficient method is reported for the synthesis of the [1,2,4]triazolo[1,5-a]pyrimidine motif. Palladium catalyzed Suzuki and Sonogashira cross coupling reactions on 7-chloro-5…
Number of citations: 21 www.sciencedirect.com
W Peng, P Chen, P Duan, S Zhou… - Journal of Imaging …, 2000 - library.imaging.org
Introduction 4-hydroxy-6-methyl-1, 3, 3a, 7-tetrazaindene (hereafter denoted TAI) is also widely known as 5-methyl-7-hydroxy-1, 3, 4-triazaindolizine and 5-methyl-[1, 2, 4] triazolo [1, 5-a…
Number of citations: 4 library.imaging.org
Y El Bakri, M Boudalia, S Echihi, A Harmaoui… - J. Mat. Envir …, 2017 - jmaterenvironsci.com
The effect of a prepared compounds, namely 5-methyl [1, 2, 4] triazolo [1, 5-a] pyrimidin-7-ol (MTP) on the corrosion of C-steel in 1M HCl solutions has been studied using the …
Number of citations: 17 www.jmaterenvironsci.com
J Kumar, P Meena, A Singh, E Jameel… - European Journal of …, 2016 - Elsevier
In present study a series of triazolopyrimidine-quinoline and cyanopyridine-quinoline hybrids were designed, synthesized and evaluated as acetylcholinesterase inhibitors (AChEIs). …
Number of citations: 60 www.sciencedirect.com
MA Salem, MS Behalo… - Mini-Reviews in Organic …, 2021 - ingentaconnect.com
This review deals with the synthetic methods, chemical reactions, and applications of triazolopyrimidine derivatives. The synthetic methods and chemical reactions are subdivided into …
Number of citations: 3 www.ingentaconnect.com
ZP Han, Y Li - Inorganic Chemistry Communications, 2012 - Elsevier
A complex of composition [Cu I 4 Cu II (mtpo) 4 (H 2 O) 2 Cl 2 ] n (1) was synthesized from reaction of Hmtpo (Hmtpo=5-methyl-[l,2,4]-triazolo-[l,5-a]-pyrimidin-7-o1) with one equivalent …
Number of citations: 17 www.sciencedirect.com

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